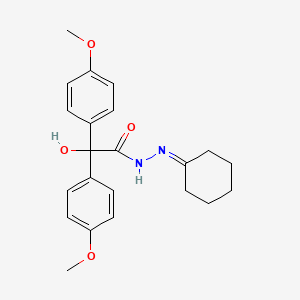![molecular formula C18H17ClN4S B11097376 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097376.png)
2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ALLYL-2-[(2-CHLOROANILINO)METHYL]-5-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound with a unique structure that includes an allyl group, a chlorinated aniline moiety, and a triazole-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ALLYL-2-[(2-CHLOROANILINO)METHYL]-5-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Chlorinated Aniline Moiety: The chlorinated aniline moiety can be attached through a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allyl group in the compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The nitro group in the chlorinated aniline moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position of the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ALLYL-2-[(2-CHLOROANILINO)METHYL]-5-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-ALLYL-2-[(2-CHLOROANILINO)METHYL]-5-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The triazole-thione ring is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
- **4-ALLYL-2-METHOXYANILINE
- **4-ALLYL-2-METHOXYPHENOL
Uniqueness
4-ALLYL-2-[(2-CHLOROANILINO)METHYL]-5-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to the presence of the triazole-thione ring, which imparts specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17ClN4S |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[(2-chloroanilino)methyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C18H17ClN4S/c1-2-12-22-17(14-8-4-3-5-9-14)21-23(18(22)24)13-20-16-11-7-6-10-15(16)19/h2-11,20H,1,12-13H2 |
InChI Key |
DMHCKIDLXVTRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN(C1=S)CNC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-1-(3-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea](/img/structure/B11097299.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B11097306.png)
![N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11097311.png)
![phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11097317.png)
![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)
![([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetonitrile](/img/structure/B11097323.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11097331.png)
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097344.png)
![N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11097348.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097352.png)
![6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11097356.png)

![2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide](/img/structure/B11097367.png)
![5,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B11097369.png)
